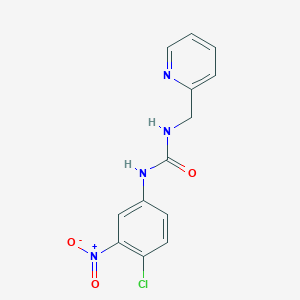
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide, also known as BITA, is a chemical compound that has been widely studied for its potential applications in scientific research. BITA is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In particular, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been studied for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. In bacterial and fungal cells, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide may act by disrupting cell membrane integrity or inhibiting the activity of key enzymes involved in cell metabolism.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and fungal cells, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to exhibit antimicrobial activity by disrupting cell membrane integrity or inhibiting key enzymes involved in cell metabolism. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide, including:
1. Further studies to elucidate the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide in cancer cells and microbial pathogens.
2. Development of new 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide derivatives with improved potency and selectivity for specific biological targets.
3. Investigation of the potential use of 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide as a therapeutic agent for the treatment of microbial infections, including multidrug-resistant pathogens.
4. Exploration of the potential use of 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
5. Development of new methods for the delivery of 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide to specific biological targets, such as tumor cells or microbial pathogens.
In conclusion, 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses as a therapeutic agent for cancer and microbial infections.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-iodo-2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2OS2/c1-11(2)13-9-12(19)7-8-14(13)20-17(22)10-23-18-21-15-5-3-4-6-16(15)24-18/h3-9,11H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASBJSQZMDKBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluoro-3-nitrophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844993.png)
![N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4845013.png)
![N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide](/img/structure/B4845022.png)
![2-{[({5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4845031.png)
![N-cyclopropyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4845039.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4845046.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845049.png)
![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4845054.png)

![2-{4-[({3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4845063.png)
![1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4845079.png)

![4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4845084.png)